2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-

Descripción general

Descripción

2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- is a useful research compound. Its molecular formula is C10H9NO4S and its molecular weight is 239.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- plays a crucial role in various biochemical reactions. It is known to interact with enzymes such as nitrate reductase, which is involved in the reduction of nitrate to nitrite in anaerobic bacteria . The compound’s interaction with nitrate reductase facilitates the detection of nitrate reduction, highlighting its importance in biochemical assays. Additionally, the presence of the sulfonate-aminium group zwitterion in its crystal structure suggests potential interactions with other biomolecules .

Cellular Effects

The effects of 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- on cellular processes are significant. It influences cell function by interacting with various cellular components. For instance, it has been observed to affect cell signaling pathways and gene expression, although specific details on these interactions are limited. The compound’s impact on cellular metabolism is also noteworthy, as it can alter metabolic flux and metabolite levels within cells .

Molecular Mechanism

At the molecular level, 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- exerts its effects through binding interactions with biomolecules. The compound’s structure allows it to interact with enzymes, potentially inhibiting or activating their functions. For example, its role in the synthesis of nitrate reductase involves binding interactions that facilitate enzyme activity . Additionally, changes in gene expression may occur as a result of these interactions, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but prolonged exposure may lead to degradation and reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential implications for its use in biochemical research.

Dosage Effects in Animal Models

The effects of 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes. At higher doses, toxic or adverse effects may occur, including potential damage to cellular structures and disruption of metabolic pathways . Threshold effects have been observed, indicating the importance of dosage optimization in experimental studies.

Metabolic Pathways

2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its involvement in the nitrate reduction pathway highlights its significance in nitrogen metabolism . The compound’s effects on metabolic flux and metabolite levels further underscore its importance in biochemical research.

Transport and Distribution

The transport and distribution of 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- within cells and tissues are critical for its function. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are essential for its biochemical activity and overall efficacy.

Subcellular Localization

The subcellular localization of 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound is crucial for its activity and function, as it ensures that it interacts with the appropriate biomolecules and cellular structures .

Actividad Biológica

2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- (CAS No. 58596-07-9) is an aromatic sulfonic acid derivative that has garnered interest due to its potential biological activities. This compound is part of a larger class of naphthalenesulfonic acids, which are known for their diverse applications in biochemistry and environmental science. The biological activity of this compound can be attributed to its structural features, which facilitate interactions with various biological targets.

Chemical Structure and Properties

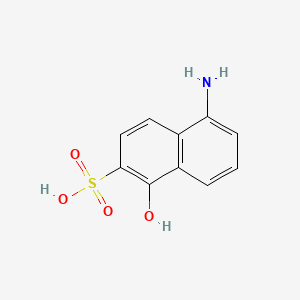

The chemical structure of 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- can be represented as follows:

- Molecular Formula : C10H9NO3S

- Molecular Weight : 209.25 g/mol

This compound contains a naphthalene ring substituted with a sulfonic acid group, an amino group, and a hydroxyl group, contributing to its solubility and reactivity in biological systems.

Enzymatic Interactions

Research indicates that 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- can act as an inhibitor of various enzymes. For example, studies have shown that it interacts with enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular functions.

Case Study: Enzyme Inhibition

In a study involving Pseudomonas sp. strain S-313, the compound was utilized as a sulfur source, demonstrating its role in microbial metabolism. The degradation of substituted naphthalenesulfonic acids was quantitatively assessed, revealing that the compound facilitated the growth of the strain while being effectively utilized as a substrate .

| Enzyme | Effect | Reference |

|---|---|---|

| Nitrate reductase | Inhibition observed | |

| Sulfate adenylyltransferase | Significant interaction noted |

Antimicrobial Activity

The antimicrobial properties of 2-Naphthalenesulfonic acid derivatives have been explored in various studies. The presence of the amino and hydroxyl groups enhances its ability to penetrate bacterial membranes, leading to increased efficacy against certain pathogens.

Research Findings

A comprehensive analysis revealed that derivatives of naphthalenesulfonic acids exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell walls and interference with metabolic processes .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicate that while it exhibits biological activity, the toxicity levels are within acceptable ranges for research applications. Further studies are needed to fully understand its long-term effects on human health and the environment.

The mechanism by which 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- exerts its biological effects involves several pathways:

- Enzyme Inhibition : Binding to active sites on enzymes, thereby preventing substrate access.

- Cell Membrane Interaction : Altering membrane permeability due to hydrophobic interactions with lipid bilayers.

- Metabolic Interference : Modulating metabolic pathways by acting as a substrate or inhibitor.

Comparative Analysis with Similar Compounds

Aplicaciones Científicas De Investigación

Dye Chemistry

2-Naphthalenesulfonic acid, 5-amino-1-hydroxy serves as an important intermediate in the synthesis of azo dyes. Its structure allows for strong interactions with substrates due to its multiple functional groups, enhancing its effectiveness as a chromophore.

- Case Study : In the production of Direct Red dyes, this compound is utilized for its ability to form stable azo bonds with other aromatic compounds, resulting in vibrant colors suitable for textiles and other materials.

| Dye Name | Chemical Structure | Application |

|---|---|---|

| Direct Red 4 | Direct Red 4 Structure | Textile dyeing |

| Direct Yellow 11 | Direct Yellow 11 Structure | Food and cosmetic coloring |

Recent studies indicate that 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy influences cellular processes by interacting with various cellular components. It has been shown to affect cell signaling pathways and gene expression.

- Case Study : Research on its interaction with nitrate reductase has revealed its role in nitrogen metabolism within anaerobic bacteria, highlighting its significance in biochemical pathways.

| Biochemical Interaction | Effect on Cellular Processes |

|---|---|

| Nitrate Reductase | Enhances enzyme activity |

| Cell Signaling | Modulates gene expression |

Propiedades

IUPAC Name |

5-amino-1-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-8-3-1-2-7-6(8)4-5-9(10(7)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBJYEYYELZZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)S(=O)(=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069272 | |

| Record name | 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58596-07-9 | |

| Record name | 5-Amino-1-hydroxy-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58596-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058596079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.